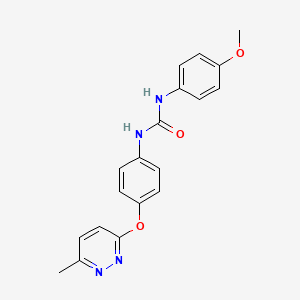

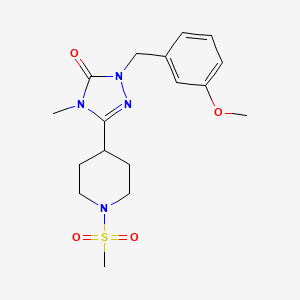

N-((4-(4-乙氧苯基)-5-((2-(吲哚啉-1-基)-2-氧代乙基)硫代)-4H-1,2,4-三唑-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

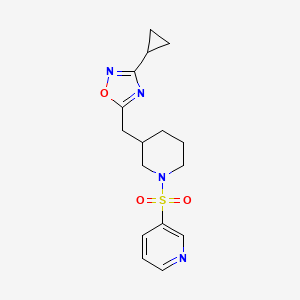

The compound "N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide" is a complex molecule that may have potential biological activity due to the presence of several pharmacophore elements within its structure. Although the provided papers do not directly discuss this compound, they offer insights into related structures and their biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, which may include the formation of amide bonds, the introduction of ether groups, and the construction of heterocyclic systems such as triazoles. For instance, the synthesis of benzamide derivatives is often achieved through the reaction of corresponding acids or acid chlorides with amines. The synthesis details for the specific compound are not provided in the papers, but the methodologies used for related compounds could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the first paper for a related molecule . Density Functional Theory (DFT) calculations are also a common tool to predict and analyze the molecular geometry and electronic properties of such compounds. The molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of the molecule, which is crucial for understanding how the compound might interact with biological targets .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the aromatic ring and the presence of heteroatoms in the structure. The MEP surface map and Potential Energy Surface (PES) scans are theoretical tools that can predict the sites of reactivity on the molecule. These analyses can help in understanding the types of chemical reactions the compound might undergo, such as nucleophilic attacks or electrophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide" can be inferred from its molecular structure. The presence of aromatic rings, amide bonds, and heteroatoms suggests that the compound may exhibit significant polarity, which could affect its solubility and permeability. The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated using DFT, providing information on the compound's stability and reactivity .

Relevant Case Studies

While the provided papers do not contain case studies directly related to the compound , they do offer insights into the biological activities of structurally related benzamide derivatives. For example, the second paper discusses the development of potent serotonin-3 (5-HT3) receptor antagonists, highlighting the importance of the aromatic nucleus and heteroaromatic rings in the activity of these compounds . Such information can be valuable when considering the potential biological applications of the compound being analyzed.

科学研究应用

抗菌和抗真菌活性

N-((4-(4-乙氧苯基)-5-((2-(吲哚啉-1-基)-2-氧代乙基)硫代)-4H-1,2,4-三唑-3-基)甲基)苯甲酰胺及其衍生物在抗菌和抗真菌研究中显示出有希望的结果。由类似结构合成的化合物已被评估其对各种细菌和真菌的有效性。例如,合成的 1,2,4-三唑衍生物针对各种念珠菌属和致病菌筛选了抗菌活性,某些衍生物显示出有效的抑菌作用 (Altıntop 等人,2011)。

抗炎特性

该化合物的一些衍生物已被评估其抗炎活性。例如,结构上与 N-((4-(4-乙氧苯基)-5-((2-(吲哚啉-1-基)-2-氧代乙基)硫代)-4H-1,2,4-三唑-3-基)甲基)苯甲酰胺相关的吲哚基氮杂环戊酮已被测试其抗炎作用,显示出减少炎症的有希望的结果 (Kalsi 等人,1990)。

抗癌活性

该化合物的衍生物已被探索其在癌症治疗中的潜力。某些具有结构相似性的三唑基吲哚衍生物已被合成并评估其抗真菌活性,这可以作为抗癌研究的前兆 (Singh & Vedi, 2014)。

线虫杀灭活性

对类似化合物的研究也深入探讨了它们作为线虫杀灭剂的潜力。含有 1,3,4-噻二唑酰胺基团的新型 1,2,4-恶二唑衍生物,在结构上相关,对某些线虫表现出良好的线虫杀灭活性 (Liu 等人,2022)。

属性

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O3S/c1-2-36-23-14-12-22(13-15-23)33-25(18-29-27(35)21-9-4-3-5-10-21)30-31-28(33)37-19-26(34)32-17-16-20-8-6-7-11-24(20)32/h3-15H,2,16-19H2,1H3,(H,29,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEHKHABMGYXRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)

![(1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3014002.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3014009.png)

![1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B3014015.png)